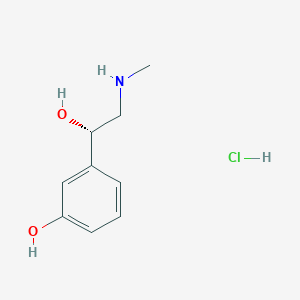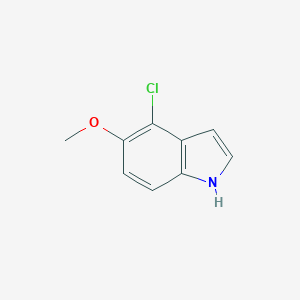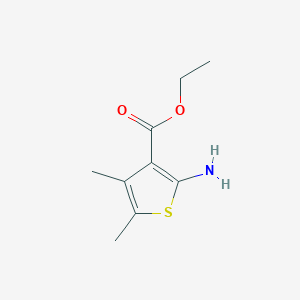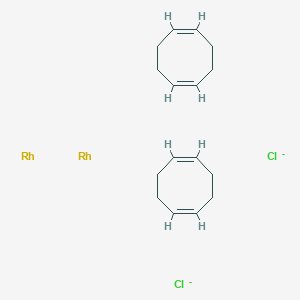
N-ベンジルエタノールアミン
概要
説明
N-Benzylethanolamine is an organic compound with the molecular formula C9H13NO. It is a clear, colorless to light yellow liquid that is miscible with water. This compound is known for its applications in various fields, including pharmaceuticals and chemical synthesis .
科学的研究の応用
N-Benzylethanolamine has several scientific research applications:
作用機序
Target of Action
N-Benzylethanolamine is a biochemical reagent
Mode of Action
It is known that N-Benzylethanolamine is used in the synthesis of imidazoles
Biochemical Pathways
N-Benzylethanolamine is used in the synthesis of imidazoles as potent calcitonin (CGRP) antagonists . It also aids in the preparation of benzofused hydroxamix acids, which are useful fragments for the synthesis of histone deacetylase inhibitors
Result of Action
N-Benzylethanolamine aids in the synthesis of imidazoles, which are potent calcitonin (CGRP) antagonists . It also helps in the preparation of benzofused hydroxamix acids, useful fragments for the synthesis of histone deacetylase inhibitors
準備方法
Synthetic Routes and Reaction Conditions
N-Benzylethanolamine can be synthesized through several methods. One common method involves the reaction of benzaldehyde with monoethanolamine in methanol. The reaction mixture is stirred at room temperature for 15 minutes, then cooled to 0°C before adding sodium borohydride. The resulting solution is stirred at room temperature for an additional hour. After the addition of water, methanol is removed under reduced pressure, and the aqueous phase is extracted with dichloromethane. The combined extracts are dried over sodium sulfate and concentrated to yield N-Benzylethanolamine .
Industrial Production Methods
In industrial settings, N-Benzylethanolamine is typically produced by slowly adding benzyl chloride to a reaction vessel containing ethanolamine at 60-65°C over approximately two hours. The reaction is then continued at 85-90°C for 2-3 hours, with the endpoint controlled by gas chromatography to ensure complete conversion .
化学反応の分析
Types of Reactions
N-Benzylethanolamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include benzylamines, benzyl alcohols, and various substituted derivatives .
類似化合物との比較
Similar Compounds
- N-Benzylmethylamine
- Benzylamine
- 2-Dimethylaminoethanol
- N-Boc-ethanolamine
Uniqueness
N-Benzylethanolamine is unique due to its specific structure, which includes both a benzyl group and an ethanolamine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .
特性
IUPAC Name |
2-(benzylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-7-6-10-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIOWJUQPMKCIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58576-72-0 (hydrochloride) | |
| Record name | N-Benzylethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1044356 | |
| Record name | N-Benzylethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | N-Benzylethanolamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19418 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000372 [mmHg] | |
| Record name | N-Benzylethanolamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19418 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
104-63-2 | |
| Record name | Benzylethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzylethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzylethanolamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60267 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzylethanolamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-[(phenylmethyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Benzylethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzylaminoethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BENZYLAMINOETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48121MS9JM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key applications of N-benzylethanolamine in organic synthesis?
A1: N-benzylethanolamine serves as a versatile building block in organic synthesis. It's been utilized in the creation of various heterocyclic compounds, including piperazine derivatives [], morpholine derivatives [], and 1,4-oxazin-2-ones []. Notably, it plays a crucial role in synthesizing a key intermediate for an NK1 receptor antagonist [].
Q2: Can you elaborate on the use of N-benzylethanolamine in piperazine synthesis?
A2: Research has demonstrated the effectiveness of Cp*Ir complex-catalyzed N-alkylative reactions using N-benzylethanolamine. For instance, homocoupling reactions of N-benzylethanolamine yield N,N'-dibenzylpiperazine derivatives []. Furthermore, cross-coupling reactions with Boc-protected diethanolamines generate N-benzyl-N'-Boc-piperazine derivatives [].
Q3: How does N-benzylethanolamine contribute to the synthesis of morpholine derivatives?
A3: Efficient procedures utilize N-benzylethanolamine as a starting material to create a diverse library of substituted morpholine derivatives []. This approach involves a common intermediate, mesylate, synthesized from N-benzylethanolamine, which undergoes further reactions to yield a wide range of morpholine-based compounds [].
Q4: What is the significance of N-benzylethanolamine in the synthesis of 1,4-oxazin-2-ones?
A4: (S)-lactamide auxiliaries, derived from pyrrolidine, facilitate a highly diastereoselective coupling reaction between α-halo acids and N-benzylethanolamine []. The resulting adducts undergo cyclization in the presence of a catalytic amount of TsOH, leading to the formation of 3-aryl-1,4-oxazin-2-ones with high enantiomeric excess (>90% ee) [].
Q5: Can you provide an example of a specific pharmaceutical application of N-benzylethanolamine-derived compounds?
A5: A 4-fluorophenyl substituted oxazinone, synthesized using N-benzylethanolamine, serves as a crucial intermediate in the synthesis of a potent NK1 receptor antagonist []. This highlights the potential of N-benzylethanolamine-derived compounds in medicinal chemistry.
Q6: What are the optimal reaction conditions for synthesizing 4-Benzyl-2-hydroxy-1, 4-oxazin-3-one from N-benzylethanolamine?
A6: Research suggests that a 2:1 mole ratio of glyoxylic acid to N-benzylethanolamine, a reaction time of 26 hours, 35 mL of THF as the solvent, and a temperature of 65°C are the optimal conditions for achieving a 62% yield of 4-Benzyl-2-hydroxy-1, 4-oxazin-3-one [].
Q7: How does the performance of N-benzylethanolamine as a derivatizing agent compare to other agents like DNPH?
A8: While both N-benzylethanolamine (BEA) and 2,4-dinitrophenylhydrazine (DNPH) have been explored as derivatizing agents for aldehydes, DNPH demonstrated more favorable results []. DNPH allowed for good sensitivity and resolution of aldehyde hydrazones, while BEA suffered from high blank levels and poor resolution [].
Q8: Beyond organic synthesis, are there other applications where N-benzylethanolamine is utilized?
A9: N-benzylethanolamine has been explored as a potential extractant for diclofenac sodium from water, particularly in the development of ionic liquids for this purpose []. Additionally, it has been studied in the context of vapor pressure and isothermal vapor-liquid equilibria in aqueous solutions [, ].
Q9: What is the molecular formula and molecular weight of N-benzylethanolamine?
A9: The molecular formula of N-benzylethanolamine is C9H13NO, and its molecular weight is 151.21 g/mol.
Q10: What are some of the known challenges associated with using N-benzylethanolamine in certain applications?
A11: As a derivatizing agent for aldehydes, N-benzylethanolamine exhibits limitations due to high blank levels and poor chromatographic resolution, hindering its practical use for this specific application [].
Q11: Has N-benzylethanolamine been used in the development of waterborne polyurethanes?
A12: Yes, there is ongoing research exploring the use of N-benzylethanolamine in synthesizing amino polyols from biomass-based epoxy resins for the development of self-catalytic two-component waterborne polyurethanes [].
Q12: How do the structural features of N-benzylethanolamine influence its reactivity?
A14: The presence of both an amine and a hydroxyl group in N-benzylethanolamine contributes to its diverse reactivity. The amine can participate in alkylation and cyclization reactions, while the hydroxyl group allows for further modifications or can be involved in coordination with metal ions [, , ].
Q13: What analytical techniques are commonly employed to characterize N-benzylethanolamine and its derivatives?
A15: Common techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and X-ray diffraction for solid-state characterization [, , , ]. Chromatographic methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are used for separation and analysis, often coupled with mass spectrometry for detection [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














